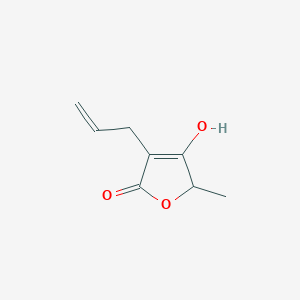
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a hydroxyl group, a methyl group, and a prop-2-en-1-yl group attached to the furan ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable aldehyde or ketone, the furan ring can be formed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a furanone derivative, while reduction of the furan ring may produce a tetrahydrofuran compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antioxidant properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a flavoring agent or intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated furans and furanones, such as:
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
- 5-Hydroxymethylfurfural
- 2,5-Dimethylfuran
Uniqueness
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Properties
CAS No. |
61603-83-6 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-3-4-6-7(9)5(2)11-8(6)10/h3,5,9H,1,4H2,2H3 |
InChI Key |
VIMLGNWPXZBBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)O1)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















